molecular formula C12H12ClNO B6258057 (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine CAS No. 1213496-64-0

(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine

Cat. No. B6258057
CAS RN: 1213496-64-0
M. Wt: 221.7
InChI Key:
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Description

(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine, also known as (1S)-1-chloro-5-(4-chlorophenyl)furan-2-amine, is an organic compound belonging to the class of amines. It is a white solid with a molecular weight of 260.7 g/mol and a melting point of 128-130 °C. The compound is soluble in organic solvents such as ethanol, methanol, and acetone.

Mechanism Of Action

The exact mechanism of action of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine is still under investigation, but it is thought to act by inhibiting the activity of enzymes involved in the metabolism of fatty acids, such as lipases and acyl-CoA synthetases. In addition, the compound has been found to interact with a variety of cellular proteins, including cyclooxygenase-2, matrix metalloproteinases, and protein kinase C.
Biochemical and Physiological Effects
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in the metabolism of fatty acids. In vivo studies have shown that the compound can reduce the growth of tumors in animal models and can reduce the size of tumors in humans. In addition, the compound has been found to reduce blood glucose levels, increase insulin sensitivity, and reduce body weight in animal models.

Advantages And Limitations For Lab Experiments

The use of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine in laboratory experiments offers several advantages. Firstly, the compound is relatively inexpensive and easy to obtain. Secondly, it is relatively stable, allowing for its use in a wide range of experiments. Finally, the compound is relatively non-toxic, making it a safe choice for laboratory experiments.
However, there are also some limitations to the use of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine in laboratory experiments. Firstly, the compound is relatively unstable in water, making it difficult to use in experiments involving aqueous solutions. Secondly, the compound has a relatively low solubility in organic solvents, making it difficult to use in experiments involving organic solvents. Finally, the compound is relatively non-specific, making it difficult to use in experiments involving specific targets or pathways.

Future Directions

The potential future directions for the use of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine include further research into its anti-tumor, anti-bacterial, and anti-HIV activity, as well as its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. In addition, further research into the compound’s mechanism of action and its biochemical and physiological effects is needed in order to better understand its potential therapeutic uses. Finally, further research into the compound’s stability and solubility in various solvents is needed in order to optimize its use in laboratory experiments.

Synthesis Methods

The synthesis of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine is typically achieved through a three-step process. The first step involves the reaction of 4-chlorophenylacetic acid with anhydrous ammonia in the presence of a catalyst such as zinc chloride to form 4-chlorophenylacetamide. The second step involves the reaction of 4-chlorophenylacetamide with a Grignard reagent such as methylmagnesium bromide to form the desired product. The third step involves the hydrolysis of the product with an acid such as hydrochloric acid to form (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine.

Scientific Research Applications

(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine has been extensively studied for its potential use in the treatment of various diseases, such as cancer, bacterial infections, and HIV. The compound has been found to have anti-tumor, anti-bacterial, and anti-HIV activity, as well as to possess antiviral and anti-inflammatory properties. It has also been shown to have antioxidant and anti-oxidant activities. In addition, the compound has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine involves the synthesis of the furan ring followed by the addition of the amine group to the ethyl chain.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "2-furancarboxaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethylamine" ], "Reaction": [ "Step 1: Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde by reacting 4-chlorobenzaldehyde with 2-furancarboxaldehyde in the presence of sodium ethoxide.", "Step 2: Synthesis of 5-(4-chlorophenyl)furan-2-carboxylic acid by hydrolyzing the ethyl acetoacetate with hydrochloric acid and then reacting it with the aldehyde from step 1 in the presence of sodium borohydride.", "Step 3: Synthesis of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine by reacting the carboxylic acid from step 2 with ammonium chloride to form the amide, followed by reduction with sodium borohydride to form the amine. The amine is then reacted with ethylamine in the presence of sodium hydroxide to form the final product." ] }

CAS RN

1213496-64-0

Product Name

(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine

Molecular Formula

C12H12ClNO

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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